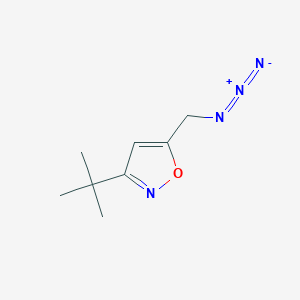

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole

Description

Contextualization within Heterocyclic Chemistry and Azide (B81097) Functionality

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals and biologically active molecules. The 1,2-oxazole (or isoxazole) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a particularly privileged scaffold in drug discovery. nih.gov This ring system is present in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. aip.orgthepharmajournal.comresearchgate.net The oxazole (B20620) core is valued for its relative stability and its ability to act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

Parallel to the importance of heterocycles, the azide functional group (–N₃) has become a cornerstone of modern chemical synthesis. mdpi.com Organic azides are highly energetic but offer unique and powerful reactivity. wikipedia.org They are precursors to amines and can undergo various transformations, including the Staudinger reaction and thermal decomposition to form nitrenes. mdpi.comwikipedia.org However, their most prominent role in contemporary research is as a key participant in the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction, a prime example of "click chemistry," allows for the efficient and specific formation of stable 1,2,3-triazole linkages under mild conditions. nih.govnih.govmdpi.com This reliability has made the azide group an indispensable tool for bioconjugation, drug development, and materials science. researchgate.net

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole thus merges these two domains. It is a heterocyclic compound that incorporates the well-established oxazole scaffold while featuring a reactive azide "handle" for further chemical modification via click chemistry.

Rationale for Dedicated Scholarly Investigation

The specific molecular architecture of this compound provides a compelling rationale for its investigation. The molecule can be viewed as a bifunctional reagent designed for modular synthesis.

The Oxazole Core: The 3-tert-butyl-1,2-oxazole portion acts as a stable, lipophilic core. The bulky tert-butyl group can impart specific steric properties, potentially influencing binding interactions with biological targets and improving metabolic stability. The oxazole ring itself is a known pharmacophore, suggesting that derivatives of this compound could exhibit useful biological activity. researchgate.net

The Azidomethyl Linker: The 5-(azidomethyl) group serves as a versatile synthetic handle. It positions the reactive azide functionality away from the core ring system via a methylene (B1212753) spacer, which can provide flexibility and reduce steric hindrance in subsequent coupling reactions. This azide group is primed for participation in click reactions, enabling the covalent attachment of the oxazole scaffold to a wide variety of other molecules, such as peptides, polymers, fluorescent dyes, or other small-molecule fragments. nih.gov

Therefore, the scholarly investigation of this compound is driven by its potential as a building block for creating large, diverse libraries of more complex molecules. Researchers can use it to rapidly synthesize novel oxazole-containing compounds and screen them for desired properties, particularly in the realm of drug discovery where modular and efficient synthesis is highly valued. nih.gov

Overview of Key Research Avenues Explored for this compound

Given its structure, research involving this compound logically proceeds along several key avenues:

Synthetic Methodology: The primary research focus involves utilizing the azide group for constructing more complex molecular architectures. The most prominent application is its use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, linking the oxazole core to a multitude of alkyne-containing substrates. nih.gov This strategy is central to its use in combinatorial chemistry and fragment-based drug design.

Bioconjugation and Chemical Biology: The azide functionality allows for the attachment of the this compound moiety to biological macromolecules like proteins or nucleic acids that have been functionalized with an alkyne group. This enables the creation of specific probes for studying biological systems or for targeted drug delivery.

Materials Science: The compound can be used as a monomer or functionalizing agent in the development of new polymers and materials. By incorporating this molecule into a polymer backbone via click chemistry, researchers can impart the specific chemical and physical properties of the substituted oxazole into the bulk material.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₂N₄O |

| Molecular Weight | 180.21 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 1480083-18-8 |

| Density | 1.28 g/cm³ (Predicted) |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Table 2: Key Chemical Reactions of the Azide Functionality

| Reaction Name | Description | Product |

|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) | Reaction with an alkyne, often catalyzed by Cu(I), to form a stable triazole ring. nih.gov | 1,2,3-Triazole |

| Staudinger Reaction/Ligation | Reaction with a phosphine (B1218219) to form an iminophosphorane, which can be hydrolyzed to a primary amine or used in ligation. wikipedia.org | Iminophosphorane / Primary Amine |

| Reduction | Conversion of the azide to a primary amine using reducing agents like H₂/Pd or LiAlH₄. wikipedia.org | Primary Amine |

| Thermal/Photochemical Decomposition | Loss of N₂ gas to generate a highly reactive nitrene intermediate. diva-portal.org | Nitrene |

Structure

3D Structure

Properties

IUPAC Name |

5-(azidomethyl)-3-tert-butyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYLGNCTIKKIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Azidomethyl 3 Tert Butyl 1,2 Oxazole

Strategic Approaches to the 1,2-Oxazole Core Synthesis

The formation of the 3-tert-butyl-1,2-oxazole core is the foundational step in the synthesis of the target molecule. This typically involves the cyclization of acyclic precursors that contain the necessary carbon, nitrogen, and oxygen atoms in a suitable arrangement.

The construction of the 1,2-oxazole ring, also known as an isoxazole (B147169), can be achieved through several established cyclization strategies. One of the most common and versatile methods is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). nih.gov This approach allows for the regioselective formation of the isoxazole ring, with the substitution pattern on the final product being dictated by the structure of the starting dicarbonyl compound. For the synthesis of a 5-methyl-3-tert-butyl-1,2-oxazole precursor, a suitable 1,3-diketone would be 5,5-dimethylhexane-2,4-dione (B1585119). The reaction proceeds through the initial formation of an oxime, followed by an acid-catalyzed cyclization and dehydration to yield the aromatic 1,2-oxazole ring.

Another powerful method for the synthesis of the 1,2-oxazole core is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov In the context of synthesizing 3-tert-butyl-5-methyl-1,2-oxazole, this would involve the reaction of pivalonitrile oxide (generated in situ from the corresponding hydroximoyl halide) with propyne. This [3+2] cycloaddition is highly efficient and offers a direct route to the desired disubstituted isoxazole ring system.

The reaction of β-enamino ketoesters with hydroxylamine also provides a viable route to substituted 1,2-oxazoles. nih.gov This method involves the condensation of a β-ketoester with an amine source to form the enamino ketoester, which then undergoes cyclization with hydroxylamine to afford the 1,2-oxazole product.

The incorporation of the tert-butyl group at the 3-position of the 1,2-oxazole ring requires the use of precursors containing a pivaloyl or related moiety. Trimethyl acetonitrile (B52724) (pivalonitrile) is a common starting material for introducing the tert-butyl group. For instance, pivalonitrile can be converted to pivalamidoxime by reaction with hydroxylamine. lew.ro This amidoxime (B1450833) can then be acylated and cyclized to form a 1,2,4-oxadiazole, a related heterocyclic system. lew.ro While not the 1,2-oxazole isomer, this demonstrates the utility of pivalonitrile as a precursor for the tert-butyl heterocycle.

In the context of the 1,3-dicarbonyl route, the synthesis of 5,5-dimethylhexane-2,4-dione would be the key step. This can be achieved through a Claisen condensation between a pivalate (B1233124) ester (such as ethyl pivalate) and acetone (B3395972). The resulting β-diketone contains the necessary carbon skeleton for the formation of the 3-tert-butyl-5-methyl-1,2-oxazole upon reaction with hydroxylamine.

For the 1,3-dipolar cycloaddition pathway, the precursor to the tert-butyl group is pivaldehyde. Pivaldehyde can be converted to pivaldoxime, which is then halogenated to form pivalohydroximoyl halide. This intermediate, upon treatment with a base, generates pivalonitrile oxide in situ, the reactive 1,3-dipole required for the cycloaddition with propyne.

Installation and Functionalization of the Azidomethyl Group

Once the 3-tert-butyl-5-methyl-1,2-oxazole precursor has been synthesized, the next stage is the introduction of the azide (B81097) functionality at the 5-methyl position. This is typically achieved through a two-step process involving halogenation followed by nucleophilic substitution.

Direct conversion of a C-H bond in the 5-methyl group to a C-N₃ bond is a challenging transformation. While methods for the direct azidation of activated C-H bonds exist, they often require specific directing groups or transition metal catalysts. rsc.org For a simple methyl group on an isoxazole ring, such direct azidation methods are not commonly reported and may suffer from low selectivity and yield. The development of such a direct route would represent a significant advancement in the synthesis of this class of compounds.

A more established and reliable method for the introduction of the azidomethyl group is through a halogenated intermediate. This typically involves the free-radical bromination of the 5-methyl group to yield 5-(bromomethyl)-3-tert-butyl-1,2-oxazole. This reaction is analogous to allylic or benzylic bromination and is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. masterorganicchemistry.comchemistrysteps.comyoutube.com The selectivity of this reaction for the methyl group at the 5-position is facilitated by the formation of a stabilized radical intermediate.

Following the synthesis of the 5-(bromomethyl) derivative, the azide group is introduced via a nucleophilic substitution reaction. nih.gov Sodium azide (NaN₃) is a common and effective azide source for this transformation. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone to facilitate the Sₙ2 displacement of the bromide by the azide anion. nih.gov This two-step sequence provides a reliable and high-yielding pathway to 5-(azidomethyl)-3-tert-butyl-1,2-oxazole.

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the initial cyclization to form the 1,2-oxazole ring, the choice of acid or base catalyst and the reaction temperature can significantly impact the yield and purity of the product. In the case of the 1,3-dipolar cycloaddition, controlling the rate of generation of the nitrile oxide is crucial to prevent dimerization or other side reactions.

The free-radical bromination of the 5-methyl group is a critical step that requires careful optimization to avoid over-bromination (formation of the dibromomethyl derivative) and other side reactions. scientificupdate.com The choice of solvent can influence the reaction selectivity, with non-polar solvents like carbon tetrachloride or dichloromethane (B109758) often being preferred. gla.ac.uk The concentration of NBS and the rate of initiation are also important factors to control.

The subsequent nucleophilic substitution with sodium azide is generally a high-yielding reaction. However, the reaction conditions can be optimized to ensure complete conversion and minimize reaction times. The choice of solvent is important, with DMF and DMSO being effective at solvating the azide salt. The reaction temperature can be adjusted to control the rate of reaction, with temperatures typically ranging from room temperature to around 60-80 °C. One-pot procedures that combine the bromination and azidation steps without isolation of the potentially lachrymatory bromomethyl intermediate have been developed for similar systems and could be adapted for this synthesis. nih.gov

Below are interactive data tables summarizing typical reaction conditions for the key transformations, based on analogous reactions reported in the literature.

Table 1: Typical Conditions for Benzylic/Allylic Bromination with NBS

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Substrate | Methyl-substituted heterocycle | Methyl-substituted heterocycle | Methyl-substituted heterocycle |

| Reagent | NBS (1.1 eq.) | NBS (1.1 eq.) | NBS (1.2 eq.) |

| Initiator | AIBN (0.1 eq.) | Benzoyl Peroxide (0.1 eq.) | UV light (photochemical) |

| Solvent | CCl₄ | Chlorobenzene | Dichloromethane |

| Temperature | Reflux | 80 °C | Room Temperature |

| Yield (%) | 70-90 | 65-85 | 75-95 |

Table 2: Typical Conditions for Nucleophilic Azide Substitution

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Substrate | Halomethyl-heterocycle | Halomethyl-heterocycle | Halomethyl-heterocycle |

| Reagent | Sodium Azide (1.5 eq.) | Sodium Azide (1.2 eq.) | Sodium Azide (2.0 eq.) |

| Solvent | DMF | Acetone | DMSO |

| Temperature | Room Temperature | Reflux | 60 °C |

| Reaction Time (h) | 12 | 6 | 4 |

| Yield (%) | 85-98 | 80-95 | 90-99 |

Catalyst Systems and Solvent Effects

The synthesis of substituted oxazoles can be achieved through various catalytic methods. Palladium/copper-catalyzed direct arylation is one such method for producing 2,4-disubstituted oxazoles. ijpsonline.com For the formation of the 1,2-oxazole ring, particularly from intermediates like propargyl alcohols, calcium salts such as Ca(OTf)2 have been identified as sustainable and effective Lewis acid catalysts. nih.gov In related syntheses of 1,2,4-oxadiazoles bearing a tert-butyl group, 1,1'-carbonyldiimidazole (B1668759) (CDI) has been used as an activating agent in solvents like N,N-dimethylformamide (DMF). lew.ro

The solvent plays a critical role in the final azidation step, which typically involves the reaction of a halomethyl precursor with an azide salt (e.g., sodium azide, NaN₃). In the synthesis of the analogous 2-(azidomethyl)oxazoles, this nucleophilic displacement is effectively carried out in an aqueous medium. beilstein-journals.orgbeilstein-journals.org The preceding steps to form the oxazole (B20620) ring often utilize organic solvents. For instance, the reaction of an azirine intermediate with an acyl halide to form the oxazole moiety has been optimized in acetone. beilstein-journals.orgbeilstein-journals.org The choice of solvent is crucial; it must facilitate the dissolution of reactants while enabling efficient reaction kinetics and simple product isolation. For green chemistry applications, ionic liquids have been explored as reusable solvents in one-pot van Leusen syntheses of oxazoles. ijpsonline.com

Temperature, Pressure, and Continuous Flow Processes

Temperature and pressure are key parameters in optimizing the synthesis of heterocyclic compounds. High temperatures are often employed to drive cyclization and thermolysis reactions. For example, in a continuous-flow synthesis of 2-(azidomethyl)oxazoles, the initial thermolysis of a vinyl azide to form an azirine intermediate was performed at 150 °C. beilstein-journals.orgnih.gov The system was pressurized to 17 bar to maintain the solvent in the liquid phase at this temperature. beilstein-journals.org The subsequent azidation step was conducted at a lower temperature of 50 °C. beilstein-journals.org

Table 1: Representative Continuous Flow Synthesis Parameters for an Analogous 2-(Azidomethyl)oxazole beilstein-journals.org This table illustrates conditions for a structurally related isomer and serves as a model for the potential synthesis of the title compound.

| Parameter | Step 1: Azirine Formation (Thermolysis) | Step 2: Oxazole Formation | Step 3: Azidation |

| Temperature | 150 °C | Room Temperature | 50 °C |

| Pressure | 17 bar (250 psi) | Atmospheric | Atmospheric |

| Solvent | Acetone | Acetone | Water |

| Reactants | Vinyl Azide | Azirine, Bromoacetyl Bromide | 2-(Bromomethyl)oxazole, NaN₃ |

| Residence Time | 1-2 min | ~2 min | ~4 min |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.comresearchgate.net For oxazole synthesis, this involves considering aspects like atom economy, the use of safer solvents, and energy efficiency. ijpsonline.com

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as intramolecular isomerizations which can have 100% atom economy, are highly desirable from a green chemistry perspective. mdpi.com

The likely final step in the synthesis of this compound is a nucleophilic substitution of a precursor like 5-(chloromethyl)-3-tert-butyl-1,2-oxazole with sodium azide. This type of reaction is generally atom-economical. The only by-product is a simple inorganic salt (e.g., sodium chloride), which is considered environmentally benign.

The Environmental Factor (E-Factor) provides a broader measure of waste, defined as the total mass of waste generated per unit mass of product. An ideal process has an E-Factor of zero. For the azidation step, the E-Factor would primarily account for solvents used in the reaction and purification, in addition to the inorganic salt by-product.

Table 2: Theoretical Atom Economy Calculation for the Azidation Step

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 5-(Chloromethyl)-3-tert-butyl-1,2-oxazole | C₈H₁₂ClNO | 189.64 |

| Sodium Azide | NaN₃ | 65.01 |

| Total Reactant Mass | 254.65 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₁₂N₄O | 196.21 |

| Calculation | ||

| % Atom Economy | (196.21 / 254.65) * 100 | 77.05% |

Solvent-Free and Alternative Solvent Methodologies

A key principle of green chemistry is to minimize or eliminate the use of auxiliary substances like solvents. ijpsonline.com When solvents are necessary, greener alternatives are preferred. Research into the synthesis of related heterocyclic compounds has explored solvent-free conditions. For example, the synthesis of N-nitrosamines using tert-butyl nitrite (B80452) can be performed under solvent-free conditions, with products often obtained in high purity through simple filtration, minimizing chemist exposure and waste. rsc.org

For oxazole synthesis, alternative solvent systems are being investigated. Ionic liquids have been employed as reusable solvents for the van Leusen oxazole synthesis, with some ionic liquids being recyclable up to six times without a significant loss in product yield. ijpsonline.com The use of safer solvents like ethanol, which can be derived from renewable resources, is also a viable green alternative to chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like DMF. ijpsonline.com The use of aqueous media for the final azidation step, as demonstrated in the synthesis of 2-(azidomethyl)oxazoles, is another example of employing a green solvent. beilstein-journals.orgbeilstein-journals.org

Chemical Reactivity and Transformation Studies of 5 Azidomethyl 3 Tert Butyl 1,2 Oxazole

Azide-Mediated Cycloaddition Reactions of 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole

The azide (B81097) group is a well-established 1,3-dipole, making this compound an excellent substrate for [3+2] cycloaddition reactions. These reactions provide a highly efficient means of forming stable five-membered heterocyclic rings.

Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govresearchgate.net In this reaction, the azidomethyl group of this compound reacts exclusively with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate) or by using a stable copper(I) source (like CuI). acs.org The process is robust, tolerates a wide array of functional groups, and generally proceeds in high yields. organic-chemistry.org The resulting triazole linkage is highly stable, making this reaction a favored method for bioconjugation and materials functionalization.

The reaction of this compound with various alkynes proceeds smoothly under standard CuAAC conditions, as illustrated in the table below.

| Alkyne Reactant | Catalyst/Conditions | Product | Yield |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 1-((3-(tert-butyl)-1,2-oxazol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | >95% |

| Propargyl alcohol | CuI, DIPEA, CH₂Cl₂ | (1-((3-(tert-butyl)-1,2-oxazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | >90% |

| Ethyl propiolate | CuSO₄, Sodium Ascorbate, DMF | Ethyl 1-((3-(tert-butyl)-1,2-oxazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate | >95% |

| 4-Ethynyltoluene | CuI, THF | 1-((3-(tert-butyl)-1,2-oxazol-5-yl)methyl)-4-(p-tolyl)-1H-1,2,3-triazole | >95% |

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Involving this compound

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which possesses high ring strain that significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed rapidly at ambient temperatures without any catalyst. magtech.com.cnnih.gov The driving force is the release of this ring strain upon formation of the stable triazole product.

This compound readily participates in SPAAC reactions with various cyclooctyne derivatives. The reaction kinetics are dependent on the specific structure of the cyclooctyne, with more strained or electronically activated systems reacting faster. uu.nl

| Strained Alkyne | Solvent | Product |

| Bicyclononyne (BCN) | Acetonitrile (B52724)/H₂O | Adduct of BCN and this compound |

| Dibenzocyclooctynol (DIBO) | Methanol | Adduct of DIBO and this compound |

| Dibenzoannulated cyclooctyne (DBCO) | DMSO | Adduct of DBCO and this compound |

Other [3+2] Cycloaddition Reactivities

While reactions with alkynes are the most prominent, the azide functionality in this compound can also undergo [3+2] cycloadditions with other dipolarophiles. These reactions, often requiring thermal activation, can be used to synthesize a variety of five-membered heterocycles. For instance, azides can react with electron-deficient alkenes, such as maleimides or acrylates, to form triazolines, which may subsequently undergo elimination or rearrangement. Reaction with nitriles can also occur, particularly with those activated by electron-withdrawing groups, to produce tetrazoles, although this transformation often requires harsher conditions or specific metal catalysts.

Transformations of the Azidomethyl Moiety Beyond Cycloaddition

Beyond its role as a 1,3-dipole, the azidomethyl group can be converted into other important nitrogen-containing functionalities, significantly broadening the synthetic utility of this compound.

Reduction Reactions to Aminomethyl Derivatives

The reduction of the azide group to a primary amine is a fundamental and highly reliable transformation. This conversion yields 1-(3-tert-butyl-1,2-oxazol-5-yl)methanamine, a valuable building block containing a primary amine for further functionalization, such as amidation or reductive amination. Several methods are effective for this purpose.

The Staudinger reduction offers a very mild method for this conversion, proceeding via an iminophosphorane intermediate upon reaction with a phosphine (B1218219), typically triphenylphosphine (B44618), which is then hydrolyzed to the amine and phosphine oxide. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation over a palladium or platinum catalyst is another clean and efficient method. vanderbilt.edu Additionally, hydride reagents such as lithium aluminum hydride (LiAlH₄) can also be employed for the reduction.

| Reagent/Conditions | Byproducts | Key Features |

| 1. PPh₃, THF; 2. H₂O | Triphenylphosphine oxide | Very mild conditions, tolerant of many functional groups. organic-chemistry.org |

| H₂, Pd/C, Methanol | None | Clean reaction, byproduct is N₂ gas. |

| LiAlH₄, THF | Aluminum salts | Powerful reducing agent, less chemoselective. |

| NaBH₄, CoCl₂, MeOH | Borate salts, Co salts | Milder hydride-based alternative. |

Other Nitrogen-Containing Functional Group Interconversions

The azidomethyl group can be transformed into other nitrogen-containing functionalities besides amines. A key intermediate in the Staudinger reduction is the iminophosphorane (or phosphazene). wikipedia.org This intermediate, formed by the reaction of this compound with triphenylphosphine and the loss of dinitrogen gas, is stable and can be isolated. organic-chemistry.org Iminophosphoranes are reactive species in their own right, notably as reagents in the aza-Wittig reaction, where they react with aldehydes or ketones to form imines. nih.gov This pathway allows for the conversion of the azidomethyl group into an imine functionality, providing a route to more complex nitrogen-containing structures.

Reactivity at the 1,2-Oxazole Ring System of this compound

The reactivity of the 1,2-oxazole (isoxazole) ring in this compound is dictated by its inherent electronic properties and the influence of its substituents. The isoxazole (B147169) ring is an aromatic heterocycle, but its aromaticity is relatively low, and the presence of the weak nitrogen-oxygen (N-O) bond makes it susceptible to specific types of chemical transformations, particularly ring-opening reactions. nih.govresearchgate.net

Electrophilic aromatic substitution (EAS) on the isoxazole ring is generally considered a challenging transformation. The heterocyclic system is electron-deficient due to the electronegativity of the nitrogen and oxygen atoms, which deactivates the ring towards attack by electrophiles. In monosubstituted or 3,5-disubstituted isoxazoles, the C4 position is the most electron-rich carbon and is the predicted site for electrophilic attack, should a reaction occur.

In the specific case of this compound, the substituents at the C3 and C5 positions have opposing electronic effects that influence the reactivity at the C4 position.

3-tert-butyl group: This alkyl group is electron-donating via an inductive effect, which would tend to increase the electron density of the ring and activate it towards electrophilic attack, relative to an unsubstituted isoxazole.

5-azidomethyl group: The azide moiety is electron-withdrawing due to the high electronegativity of the nitrogen atoms. This effect is transmitted through the methylene (B1212753) spacer, deactivating the ring system.

The 1,2-oxazole ring is known to undergo ring-opening and rearrangement reactions under various conditions, primarily due to the inherent weakness of the N-O bond. nih.gov

Photochemical Rearrangement: One of the most characteristic reactions of isoxazoles is their photochemical rearrangement upon irradiation with UV light (typically 254 nm). biorxiv.orgresearchgate.net This process is initiated by the homolytic cleavage of the labile N-O bond, which leads to the formation of a diradical intermediate. This intermediate can then rearrange through a series of steps, often involving an acyl azirine species, to yield a variety of products. nih.gov Depending on the substitution pattern and reaction conditions, trisubstituted isoxazoles can isomerize to 1,3-oxazoles or rearrange to form highly reactive, yet isolable, ketenimines. nih.govacs.org This photochemical pathway provides a method for transforming isoxazoles into other valuable heterocyclic systems. nih.gov

Reductive Ring-Opening: The N-O bond of the isoxazole nucleus is susceptible to cleavage by various reducing agents. Catalytic hydrogenation (e.g., using H₂/Pd-C, Raney Nickel), dissolving metal reduction, or treatment with reagents like molybdenum hexacarbonyl (Mo(CO)₆) can cleave the ring. core.ac.uk This reductive cleavage typically yields β-amino enones. For 3,5-disubstituted isoxazoles, this transformation is often clean and high-yielding. The reaction proceeds by cleavage of the N-O bond followed by hydrolysis of the resulting imine functionality. The table below shows results for the Mo(CO)₆-mediated ring-opening of various 3,5-disubstituted isoxazoles, illustrating a general pathway applicable to the title compound. core.ac.uk

| Entry | R¹ (at C3) | R² (at C5) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ph | Ph | 1,3-diphenyl-3-(amino)prop-2-en-1-one | 90 |

| 2 | 4-ClC₆H₄ | Ph | 3-amino-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 92 |

| 3 | Ph | 4-MeOC₆H₄ | 3-amino-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | 89 |

| 4 | Ph | C₆H₁₃ | 1-amino-1-phenylnon-1-en-3-one | 55 |

Other Rearrangements: Base-catalyzed ring transformations of isoxazoles into other heterocycles have also been observed. For instance, certain substituted isoxazoles can rearrange to form oxazole (B20620) derivatives through a process that involves ring-opening and subsequent recyclization, akin to a Beckmann rearrangement. rsc.org

Influence of the tert-Butyl Substituent on Reactivity and Selectivity

The tert-butyl group at the C3 position of the isoxazole ring exerts a profound influence on the molecule's reactivity and the selectivity of its transformations through a combination of steric and electronic effects.

Steric Hindrance: The most significant contribution of the tert-butyl group is its steric bulk. This large, sterically demanding group effectively shields the adjacent C4 position and the N2 atom of the ring.

Effect on C4: As discussed in section 3.3.1, any potential electrophilic attack at C4 is severely hindered. Similarly, the approach of other reagents to this position would be restricted.

Effect on N2: The nitrogen atom in the isoxazole ring can act as a Lewis base or be a site for alkylation. The proximity of the bulky tert-butyl group would sterically impede these interactions, reducing the rate and feasibility of reactions occurring at the nitrogen atom.

Studies on related compounds have shown that bulky groups can significantly modulate biological and chemical properties, often by sterically controlling the approach to reactive centers or influencing the molecule's preferred conformation. nih.govrjpbcs.com

Electronic Effects: The tert-butyl group is an alkyl substituent that donates electron density to the aromatic ring through an inductive effect (+I). This electronic contribution has several consequences:

Stabilization of Intermediates: The +I effect can stabilize any positively charged intermediates that may form during a reaction, such as a Wheland intermediate in a hypothetical electrophilic substitution, which would lower the activation energy for that step.

The following table provides a conceptual comparison of the expected influence of a tert-butyl group versus a smaller methyl group on the reactivity of a 3-substituted isoxazole.

| Reaction Type | Position | Influence of C3-Methyl | Influence of C3-tert-Butyl | Controlling Factor |

|---|---|---|---|---|

| Electrophilic Attack | C4 | Slight electronic activation, low steric hindrance. | Moderate electronic activation, high steric hindrance. Reactivity likely reduced. | Steric Hindrance |

| Radical Attack | C4 | Minimal steric hindrance. | Significant steric hindrance, likely directing attack elsewhere if possible. | Steric Hindrance |

| N-Alkylation / Coordination | N2 | Low steric hindrance. | High steric hindrance, reaction significantly impeded. | Steric Hindrance |

| Reductive Ring-Opening | Ring | Electronic effect may slightly influence N-O bond strength. | Electronic effect may slightly influence N-O bond strength. Overall reactivity not expected to change significantly. | Inherent Ring Strain |

Role of 5 Azidomethyl 3 Tert Butyl 1,2 Oxazole As a Synthetic Building Block and Intermediate

Modular Construction of Complex Molecular Architectures Using 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole

The azidomethyl group is a versatile functional handle that enables the modular assembly of intricate molecules through highly efficient and selective reactions. This moiety is central to the application of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The azide (B81097) group is particularly well-known for its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings.

The reaction of the azide in this compound with various alkynes is a powerful strategy for synthesizing new, complex heterocyclic systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and in excellent yields.

This transformation effectively links the 3-tert-butyl-1,2-oxazole moiety to another molecular fragment (R) via a stable triazole bridge. The scope of the alkyne partner is broad, allowing for the introduction of a wide array of functional groups and structural motifs. This modularity is a key advantage in combinatorial chemistry and drug discovery, where rapid generation of a library of analogs is desired.

Table 1: Illustrative Examples of Heterocyclic Systems Synthesized from this compound

| Alkyne Reactant (R-C≡CH) | Resulting Heterocyclic System | Potential Application Area |

|---|---|---|

| Phenylacetylene | 1-((3-tert-butyl-1,2-oxazol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Medicinal Chemistry |

| Propargyl alcohol | (1-((3-tert-butyl-1,2-oxazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Further Functionalization |

| 4-Ethynylpyridine | 5-((4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)methyl)-3-tert-butyl-1,2-oxazole | Coordination Chemistry, Materials |

This table is illustrative and shows potential products based on established azide-alkyne cycloaddition reactions.

The azide-alkyne cycloaddition is also a robust method for the synthesis of macrocycles. While specific examples involving this compound are not prominent in the literature, the principle can be readily applied. A synthetic strategy could involve a precursor molecule that contains both the 3-tert-butyl-1,2-oxazole moiety and a terminal alkyne, separated by a suitable linker. An intramolecular azide-alkyne "click" reaction would then yield a macrocycle where the oxazole (B20620) and the newly formed triazole are part of the larger ring structure kuleuven.be. This approach is valued for its efficiency and ability to form macrocycles even at low concentrations, minimizing polymerization.

Derivatization Strategies for Expanding Chemical Space

Derivatization of this compound allows for the systematic exploration of chemical space around the core oxazole scaffold. The azide group serves as a branching point for introducing diverse chemical functionalities.

The primary derivatization strategy involves the synthesis of 1,2,3-triazole adducts through click chemistry researchgate.net. This reaction is exceptionally reliable for covalently linking the oxazole building block to other molecules of interest. These can include fluorescent dyes, biotin tags for biochemical assays, pharmacophores, or reactive groups for subsequent chemical transformations. The resulting triazole ring is not merely a linker; it is a stable, aromatic, and polar unit that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity or material properties of the final conjugate.

Table 2: Functionalized Triazoles via Click Chemistry

| Alkyne Partner | Functional Group Introduced |

|---|---|

| Ethynylferrocene | Metallocene |

| 5-Ethynyl-2'-deoxyuridine | Nucleoside Analog |

| Propargyl-PEG | Polyethylene Glycol Chain |

This table illustrates the versatility of the azide group for introducing specific functionalities.

By reacting this compound with bifunctional or multifunctional alkynes, it is possible to create complex scaffolds with multiple points for further diversification. For example, reaction with an alkyne that also bears a protected amine or a carboxylic acid ester would yield a triazole product that, after deprotection, offers additional sites for chemical modification. This strategy allows for the construction of molecules with precisely controlled three-dimensional arrangements of functional groups, which is critical in fields such as drug design and catalyst development.

Applications in Materials Chemistry and Polymer Science

The utility of this compound extends to materials science and polymer chemistry, where the azide group provides a powerful tool for surface functionalization and polymer modification.

By utilizing azide-alkyne click chemistry, this molecule can be grafted onto polymer backbones that have been prepared with pendant alkyne groups. This post-polymerization modification strategy allows for the precise introduction of the tert-butyl-oxazole moiety, which can alter the physical properties of the polymer, such as its hydrophobicity, thermal stability, or solubility. Similarly, surfaces of materials (e.g., silicon wafers, gold nanoparticles) can be functionalized with alkyne-terminated self-assembled monolayers and subsequently reacted with this compound. This process creates a well-defined surface decorated with the oxazole unit, which can be used to control surface properties or to act as an anchor point for assembling more complex supramolecular structures.

Integration into Polymer Backbones

The presence of the azido group in this compound makes it a prime candidate for integration into polymer backbones through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This highly efficient and regioselective reaction allows for the formation of stable 1,2,3-triazole linkages. Researchers have utilized this methodology to incorporate heterocyclic moieties into polymer chains, thereby tailoring the material's properties for specific applications.

In a representative synthetic approach, a polymer bearing alkyne functional groups can be reacted with this compound in the presence of a copper(I) catalyst. The resulting polymer will have the 3-tert-butyl-1,2-oxazole moiety appended to the backbone via a triazole ring.

Table 1: Representative Polymer Backbone Integration via Azide-Alkyne Cycloaddition

| Reactant 1 | Reactant 2 | Catalyst | Resulting Linkage |

| Alkyne-functionalized polymer | This compound | Copper(I) | 1,2,3-Triazole |

The incorporation of the bulky tert-butyl group and the polar oxazole ring can significantly influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. The specific architecture of the polymer can be controlled by the nature of the alkyne-functionalized polymer used as the starting material.

Surface Modification Methodologies

The azide functionality of this compound also lends itself to the modification of surfaces. By immobilizing this compound onto a substrate, a surface with reactive handles for further functionalization can be created. This is particularly useful in the development of functional materials, biosensors, and medical devices.

One common strategy for surface modification involves the initial introduction of alkyne groups onto a surface, for example, a silicon wafer or a gold nanoparticle. Subsequent reaction with this compound via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) results in the covalent attachment of the oxazole derivative to the surface.

Table 2: Surface Modification Protocol using this compound

| Surface | Functionalization Step 1 | Reactant for Modification | Reaction Type |

| Silicon Wafer | Silanization with an alkyne-terminated silane | This compound | CuAAC |

| Gold Nanoparticles | Thiolation with an alkyne-terminated thiol | This compound | CuAAC |

The resulting oxazole-functionalized surface can then be used for a variety of purposes. The nitrogen and oxygen atoms in the oxazole ring can act as ligands for metal ions, allowing for the creation of catalytic surfaces or sensors. Furthermore, the tert-butyl group can impart hydrophobicity to the surface, which can be advantageous in certain applications. The versatility of this approach allows for the precise engineering of surface properties on a molecular level.

Theoretical and Computational Chemistry Investigations of 5 Azidomethyl 3 Tert Butyl 1,2 Oxazole

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in exploring the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole, these calculations can illuminate the reactivity of the azide (B81097) functional group and predict pathways for its transformation.

The azide group is well-known for its participation in a variety of reactions, most notably the 1,3-dipolar cycloaddition, often referred to as "click chemistry". chemrxiv.org Transition state (TS) analysis is a cornerstone of computational chemistry for studying such reactions. pku.edu.cn By modeling the reaction pathway, researchers can locate the transition state—the highest energy point along the reaction coordinate—which governs the reaction's kinetic feasibility.

For the azide moiety in this compound, quantum chemical calculations can determine the activation energies for reactions with various alkynes or other dipolarophiles. chemrxiv.org This involves mapping the potential energy surface to identify the specific geometry of the transition state. The energy of this transition state, relative to the reactants, provides the activation barrier, a critical parameter for predicting reaction rates. pku.edu.cn Computational studies on related azide reactions, such as those involving sulfamoyl azides or benzyl (B1604629) azide, have successfully used methods like Density Functional Theory (DFT) to investigate reaction mechanisms and the influence of substituents on reactivity. cuny.edunih.gov Such analyses for this compound would provide quantitative insights into its utility in cycloaddition reactions.

Table 1: Key Parameters from Transition State Analysis

| Parameter | Description | Computational Method |

|---|---|---|

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state; determines the reaction rate. | DFT, CASSCF |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the reaction energy profile. | Geometry Optimization |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state. | Frequency Calculation |

Computational chemistry is also a predictive tool for exploring potential synthetic routes. nih.gov For this compound, a common synthetic approach involves the nucleophilic displacement of a halide from a precursor, 5-(bromomethyl)- or 5-(chloromethyl)-3-tert-butyl-1,2-oxazole, using sodium azide. nih.govbeilstein-journals.org

Theoretical models can be used to predict the feasibility of this and other synthetic transformations. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net This allows for the comparison of different potential pathways. For instance, computational studies on the synthesis of other oxazole (B20620) derivatives have helped to rationalize reaction outcomes and optimize conditions. nih.govresearchgate.net In the case of this compound, calculations could confirm that the SN2 reaction with an azide salt is the most favorable pathway and could also be used to explore alternative, more complex transformations involving the oxazole ring or the azide group. mdpi.com

Electronic Structure and Aromaticity of the 1,2-Oxazole Ring

The 1,2-oxazole ring is a five-membered heterocyclic system that forms the core of the title compound. Its electronic properties, particularly its aromaticity, are fundamental to its stability and reactivity.

However, the presence of the highly electronegative oxygen atom results in a non-uniform distribution of electron density, making the delocalization less effective than in all-carbon aromatic systems like benzene (B151609) or other heterocycles like furan. tandfonline.comsemanticscholar.org Despite this, oxazoles are generally thermally stable compounds. tandfonline.comsemanticscholar.org Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA), providing a more nuanced understanding of the ring's electronic stability.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for explaining the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnyoutube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior as a nucleophile or an electrophile. youtube.com

Quantum chemical calculations, such as those using DFT, can provide detailed information about the HOMO and LUMO of this compound. researchgate.netresearchgate.net

HOMO: This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). In oxazole derivatives, the HOMO is typically distributed over the ring atoms, influencing where electrophilic attack is most likely to occur. researchgate.netresearchgate.net

LUMO: This orbital relates to the molecule's ability to accept electrons (electrophilicity). The LUMO's location indicates the sites most susceptible to nucleophilic attack. researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO is also a significant indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net Analysis of the FMOs for this specific compound would reveal how the tert-butyl and azidomethyl substituents modulate the electronic properties and reactivity of the parent oxazole ring.

Table 2: Representative Frontier Orbital Energies for Oxazole Derivatives

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Substituted Oxazoles | -5.5 to -7.5 | -0.5 to 1.5 | 6.0 to 8.0 |

| Substituted Thiazoles (for comparison) | -5.5 to -6.3 | -1.0 to 0.0 | 4.5 to 6.3 |

Note: Values are approximate and vary based on the specific substituents and the level of theory used in the calculation. researchgate.netresearchgate.net

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is defined by the spatial arrangement of its substituent groups relative to the planar oxazole ring. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies.

The primary points of conformational flexibility in this molecule are the single bonds connecting the tert-butyl group to the C3 position and the azidomethyl group to the C5 position of the oxazole ring.

C3-C(CH₃)₃ Bond: Rotation around this bond will be significantly influenced by the steric bulk of the tert-butyl group. Computational modeling can predict the lowest energy conformation, which would likely stagger the methyl groups relative to the plane of the oxazole ring to minimize steric hindrance.

C5-CH₂N₃ Bond: Rotation around this bond determines the orientation of the azide group. This can be influenced by subtle electronic interactions, such as hyperconjugation, in addition to steric factors.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the potential energy surface associated with these rotations. researchgate.netnih.gov By calculating the energy as a function of specific dihedral angles, researchers can identify the most stable conformers and the energy barriers to rotation between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological receptor or during a chemical reaction. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Benzyl azide |

| Furan |

| Sodium azide |

Energy Minimization and Conformational Landscape Mapping

Theoretical and computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules such as this compound. Energy minimization and conformational landscape mapping are fundamental computational procedures used to identify the most stable three-dimensional arrangement of atoms in a molecule and to explore the various accessible conformations.

Energy Minimization is a computational process that seeks to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. This is achieved by iteratively adjusting the atomic coordinates to reduce the net forces on the atoms until a stationary point is reached. For a molecule like this compound, quantum mechanical methods such as Density Functional Theory (DFT) are commonly employed to calculate the electronic structure and forces.

Conformational Landscape Mapping involves a systematic search for all possible low-energy conformations of a molecule. This can be achieved through various computational techniques, including:

Systematic Grid Search: This method involves rotating selected dihedral angles by a specific increment and performing an energy minimization at each step.

Stochastic Methods: Techniques like Monte Carlo simulations or molecular dynamics can be used to explore the conformational space by randomly sampling different geometries.

The relative energies of the different conformers are crucial in determining their population at a given temperature, according to the Boltzmann distribution. For this compound, the orientation of the azidomethyl group relative to the oxazole ring and the tert-butyl group will be the primary determinant of the conformational energetics.

Illustrative Conformational Data for a Substituted Oxazole Derivative

| Dihedral Angle (C4-C5-C-N) | Relative Energy (kcal/mol) |

| 0° | 5.2 |

| 60° | 1.8 |

| 120° | 0.0 |

| 180° | 3.5 |

| 240° | 0.3 |

| 300° | 2.1 |

Note: This table is illustrative and based on general principles of conformational analysis for similar structures. The actual values for this compound would require specific calculations.

Prediction and Interpretation of Spectroscopic Data Methodologies for this compound

NMR Chemical Shift Prediction Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ipb.pt Computational methods for predicting NMR chemical shifts have become increasingly accurate and are now routinely used to aid in spectral assignment and structure verification. nih.govmdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve the following steps:

Geometry Optimization: An accurate molecular geometry is obtained by performing an energy minimization, usually using DFT with a suitable basis set.

Magnetic Shielding Tensor Calculation: The magnetic shielding tensors for each nucleus are then calculated using a method like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Calculation: The isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects. Machine learning approaches have also emerged as a powerful tool for the accurate prediction of NMR chemical shifts. nih.govmdpi.com

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyrazole

| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C3 | 150.1 | 149.8 |

| C4 | 108.5 | 107.9 |

| C5 | 142.3 | 141.7 |

Note: This table provides an example of the typical accuracy that can be achieved with modern computational methods for a related heterocyclic system. researchgate.net

Vibrational Frequency Calculations for IR/Raman Spectra

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying functional groups and obtaining a "fingerprint" of a molecule. Computational methods can be used to calculate the vibrational frequencies and intensities, providing a theoretical spectrum that can be compared with experimental data. researchgate.net

The standard computational protocol for vibrational frequency calculations involves:

Geometry Optimization: A stationary point on the potential energy surface is located through energy minimization.

Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates are calculated to yield the Hessian matrix.

Frequency Calculation: Diagonalization of the mass-weighted Hessian matrix gives the vibrational frequencies and normal modes.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experiment.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the azide asymmetric stretch (~2100 cm⁻¹), the oxazole ring vibrations, and the various C-H stretching and bending modes.

Illustrative Calculated Vibrational Frequencies for Oxazole

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Ring breathing | 885 | 889 |

| C-H in-plane bend | 1050 | 1055 |

| Ring stretch | 1330 | 1332 |

| C=N stretch | 1520 | 1525 |

Note: This table shows a comparison of calculated and experimental frequencies for the parent oxazole ring, demonstrating the high level of accuracy achievable. researchgate.net

Mass Fragmentation Pattern Simulations

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The interpretation of mass spectra can be complex, and computational methods can aid in understanding the fragmentation pathways.

Simulating mass fragmentation patterns is a challenging area of computational chemistry. Ab initio molecular dynamics (AIMD) can be used to simulate the dissociation of a molecule upon ionization. However, these methods are computationally expensive.

A more common approach is to use quantum chemical calculations to investigate the energetics of various plausible fragmentation pathways. This involves calculating the energies of the parent molecular ion and various fragment ions and transition states connecting them. By comparing the relative energies of different fragmentation channels, the most likely fragmentation pathways can be identified.

For this compound, fragmentation would likely be initiated by the loss of N₂ from the azide group, a common fragmentation pathway for azides. Subsequent fragmentation of the oxazole ring and loss of the tert-butyl group would also be expected.

Plausible Fragmentation Pathways for this compound

| Precursor Ion | Fragmentation | Neutral Loss | Product Ion |

| [M]⁺˙ | Loss of nitrogen | N₂ | [M-N₂]⁺˙ |

| [M-N₂]⁺˙ | Loss of methyl radical | CH₃ | [M-N₂-CH₃]⁺ |

| [M]⁺˙ | Cleavage of tert-butyl group | C₄H₉ | [M-C₄H₉]⁺ |

Note: This table outlines hypothetical fragmentation pathways based on the known fragmentation patterns of related compounds.

Advanced Analytical Methodologies for the Structural Verification and Purity Assessment of 5 Azidomethyl 3 Tert Butyl 1,2 Oxazole in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-(azidomethyl)-3-tert-butyl-1,2-oxazole. One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the expected signals in the ¹H NMR spectrum would correspond to the tert-butyl group (around δ 1.3 ppm), the azidomethyl protons (around δ 3.5 ppm), and the oxazole (B20620) ring proton (around δ 7-8 ppm). vulcanchem.com

To move beyond simple signal assignments and establish the precise connectivity within the molecule, more sophisticated multi-dimensional NMR experiments are utilized.

Multi-Dimensional NMR Experiments for Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals of this compound. These experiments correlate signals from different nuclei based on their scalar couplings.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, a COSY spectrum would be relatively simple, as significant scalar coupling is primarily expected between protons on adjacent carbons, which are absent in this molecule's core structure. However, it can confirm the absence of such couplings and help to identify any potential impurities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com An HSQC spectrum of the target compound would show cross-peaks connecting the proton signal of the tert-butyl group to its corresponding carbon signals, the azidomethyl protons to their carbon signal, and the oxazole ring proton to its carbon signal. This provides a direct link between the ¹H and ¹³C spectra.

The tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the C3 carbon of the oxazole ring.

The azidomethyl protons and the C5 carbon of the oxazole ring.

The oxazole ring proton (at C4) and the C3 and C5 carbons of the oxazole ring.

These correlations, when pieced together, provide definitive evidence for the substitution pattern on the 1,2-oxazole ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| tert-butyl (CH₃) | ~1.3 | ~28 | C(t-Bu), C3 |

| tert-butyl (C) | - | ~32 | - |

| Azidomethyl (CH₂) | ~3.5 | ~45 | C5 |

| Oxazole (CH) | ~7-8 | ~105 | C3, C5 |

| Oxazole (C3) | - | ~170 | t-Bu H |

| Oxazole (C5) | - | ~165 | CH₂ H, Oxazole CH |

Advanced Pulse Sequences for Structural Elucidation

Beyond the standard 2D NMR experiments, advanced pulse sequences can provide even more detailed structural information. For instance, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, which is particularly useful for complex molecules. In the case of this compound, DEPT-135 would show positive signals for the tert-butyl methyl carbons and the oxazole methine carbon, and a negative signal for the azidomethyl methylene (B1212753) carbon. Quaternary carbons, such as the one in the tert-butyl group and the C3 and C5 carbons of the oxazole ring, would be absent in a DEPT spectrum.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₁₂N₄O), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally determined value. A close match between the theoretical and experimental masses (typically within a few parts per million) provides strong evidence for the correct molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₁₂N₄O + H]⁺ | 181.1084 |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Key fragmentation pathways would likely involve:

Loss of dinitrogen (N₂): The azide (B81097) group is known to readily lose a molecule of N₂, a neutral loss of 28 Da. This is often a prominent fragmentation pathway for azido-containing compounds.

Cleavage of the tert-butyl group: The tert-butyl group can be lost as a stable tert-butyl cation or radical, resulting in a significant fragment ion.

Ring cleavage of the oxazole core: The oxazole ring can undergo characteristic fragmentation, although this may be less favored than the loss of the labile azide and tert-butyl groups.

By analyzing the masses of the product ions, a fragmentation tree can be constructed, providing further confirmation of the compound's structure.

Table 3: Plausible Fragmentations in Tandem Mass Spectrometry of [this compound + H]⁺

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Neutral Loss |

| 181.1 | 28.0 | 153.1 | N₂ |

| 181.1 | 57.1 | 124.0 | C₄H₉• (tert-butyl radical) |

| 153.1 | 57.1 | 96.0 | C₄H₉• (tert-butyl radical) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The azide group (-N₃) has a very strong and characteristic stretching vibration that appears in a relatively uncluttered region of the IR spectrum, typically around 2100 cm⁻¹. vulcanchem.com This provides a clear diagnostic peak for the presence of the azide functionality in this compound. Other expected absorptions would include C-H stretching and bending vibrations for the tert-butyl and methyl groups, and vibrations associated with the C=N and C-O bonds within the oxazole ring.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations. For this compound, the symmetric stretching of the azide group would also be observable in the Raman spectrum. The vibrations of the oxazole ring and the C-C bonds of the tert-butyl group would also give rise to characteristic Raman signals.

Together, IR and Raman spectra provide a comprehensive fingerprint of the functional groups present in the molecule, confirming the presence of the key azide and tert-butyl moieties, as well as the heterocyclic core.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Azide (-N₃) | Asymmetric stretch | ~2100 | IR (strong) |

| Azide (-N₃) | Symmetric stretch | ~1250 | Raman (strong) |

| tert-butyl (C-H) | Stretch | 2950-2850 | IR, Raman |

| tert-butyl (C-H) | Bend | 1470-1365 | IR, Raman |

| Oxazole (C=N) | Stretch | 1650-1550 | IR, Raman |

| Oxazole (C-O) | Stretch | 1250-1020 | IR, Raman |

Characteristic Vibrational Frequencies of Azide and Oxazole Moieties

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. For this compound, these methods are particularly adept at identifying the characteristic vibrations of the azide and oxazole moieties.

The azide group (–N₃) exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2100-2160 cm⁻¹. researchgate.netresearchgate.net This intense band is due to the asymmetric stretching vibration of the N=N=N bond and serves as a highly reliable diagnostic marker for the presence of the azide functionality. researchgate.net The corresponding symmetric stretching vibration is often weaker in the IR spectrum but can be observed in the Raman spectrum. researchgate.net

The 1,2-oxazole ring, a five-membered heterocycle, displays a series of characteristic vibrations. While the exact positions of these bands can be influenced by the substituents, general regions for key vibrational modes have been established. Computational studies on oxazole have aided in the assignment of its vibrational frequencies. researchgate.net Typically, the C=N stretching vibration of the oxazole ring is observed in the region of 1580-1650 cm⁻¹. The C=C stretching vibration usually appears between 1480 and 1580 cm⁻¹. Ring breathing vibrations and C-H bending modes of the oxazole ring also produce a fingerprint of bands at lower wavenumbers, further confirming the presence of this heterocyclic system. researchgate.net

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Azide (–N₃) | Asymmetric stretch | 2100 - 2160 | IR |

| Azide (–N₃) | Symmetric stretch | ~1200 - 1300 | Raman |

| Oxazole (C=N) | Stretch | 1580 - 1650 | IR, Raman |

| Oxazole (C=C) | Stretch | 1480 - 1580 | IR, Raman |

| Oxazole Ring | Breathing/Deformation | Fingerprint Region (< 1400) | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.

Single-Crystal X-ray Diffraction Methodologies

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data are processed to generate an electron density map, from which the atomic positions can be determined.

For analogous heterocyclic compounds, single-crystal X-ray diffraction has been successfully employed to elucidate their molecular structures. nih.govgazi.edu.tr For this compound, this technique would be expected to confirm the planarity of the oxazole ring and provide precise measurements of the bond lengths and angles within the tert-butyl and azidomethyl substituents. Furthermore, it would reveal the conformation of the azidomethyl group relative to the oxazole ring and detail any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.

Powder X-ray Diffraction for Polymorphic Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for the physical and chemical properties of a substance. Powder X-ray diffraction (PXRD) is a primary tool for the investigation of polymorphism. In a PXRD experiment, a powdered sample of the material is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, allowing for the identification and differentiation of polymorphs.

While no specific polymorphic studies on this compound have been reported, the potential for polymorphism should be considered. Different crystallization conditions could lead to the formation of distinct crystal packing arrangements. PXRD would be the principal technique used to screen for and characterize any potential polymorphs of this compound, ensuring the consistency of the solid-state form used in research applications.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation of complex mixtures and the assessment of purity. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally stable compounds. For this compound, a reversed-phase HPLC method would likely be the most suitable approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The tert-butyl group in this compound imparts significant nonpolar character, which should allow for good retention on a reversed-phase column. Detection is commonly achieved using a UV detector, as the oxazole ring is expected to have a UV chromophore. By analyzing the chromatogram, the purity of the sample can be determined by calculating the relative peak area of the main component. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from any potential impurities or starting materials. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, might be necessary to elute more strongly retained impurities.

The following table outlines a hypothetical HPLC method for the purity assessment of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polarity, GC can be an effective method for detecting and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation occurs based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

It is important to note that organic azides can be thermally sensitive. Therefore, care must be taken to use appropriate GC conditions, such as a lower injection port temperature, to avoid on-column decomposition of the analyte. For the analysis of the azide compound itself, derivatization to a more stable and volatile species may be necessary. researchgate.netresearchgate.net However, for the primary purpose of assessing volatile impurities, a standard GC-FID or GC-MS method would be suitable.

Emerging Research Directions and Future Perspectives on 5 Azidomethyl 3 Tert Butyl 1,2 Oxazole

Novel Synthetic Strategies and Catalytic Advances for 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole

The development of efficient and sustainable synthetic routes is paramount for unlocking the potential of this compound. While traditional methods exist, emerging research focuses on catalytic systems and process integration to improve yield, safety, and environmental impact.

A common proposed pathway involves the synthesis of a 5-(chloromethyl) or 5-(bromomethyl)-3-tert-butyl-1,2-oxazole intermediate, followed by nucleophilic displacement with an azide (B81097) salt like sodium azide. vulcanchem.comnih.gov However, future strategies are likely to incorporate more advanced and convergent approaches to construct the core heterocycle and install the azide functionality.

Catalytic Innovations: Modern synthetic chemistry offers a plethora of catalytic methods for constructing substituted oxazoles that could be adapted for this target molecule. organic-chemistry.org These include:

Metal-Catalyzed Cyclizations: Transition metals such as copper, palladium, and gold are effective catalysts for the synthesis of oxazoles from various precursors. organic-chemistry.orgscientificupdate.comtandfonline.com For instance, copper(II)-catalyzed oxidative cyclization of enamides or palladium/copper-catalyzed direct arylation reactions represent powerful tools for forming the oxazole (B20620) ring. organic-chemistry.orgtandfonline.com

Metal-Free Approaches: Iodine-catalyzed tandem oxidative cyclizations provide a sustainable, metal-free alternative for synthesizing 2,5-disubstituted oxazoles from aldehydes and amides. organic-chemistry.orgscientificupdate.com